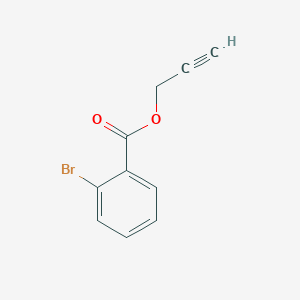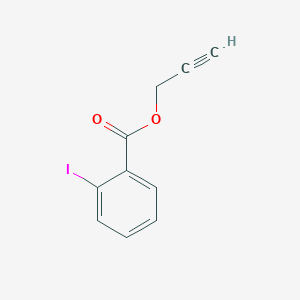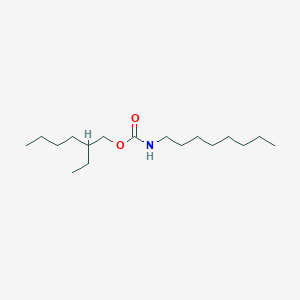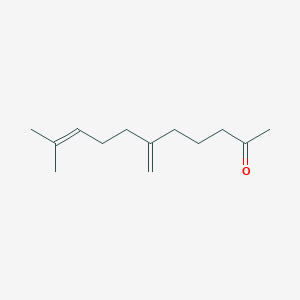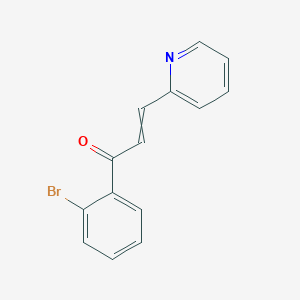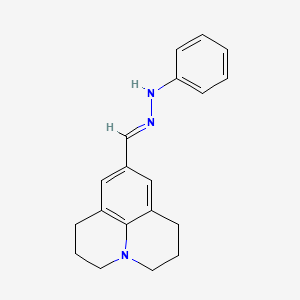
9-Julolidinecarboxaldehyde phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Julolidinecarboxaldehyde phenylhydrazone is a chemical compound derived from the reaction between 9-julolidinecarboxaldehyde and phenylhydrazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-julolidinecarboxaldehyde phenylhydrazone typically involves the nucleophilic addition of phenylhydrazine to 9-julolidinecarboxaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 9-Julolidinecarboxaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The phenylhydrazone group can participate in substitution reactions, where different substituents replace the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles can be used to introduce new substituents into the phenylhydrazone structure.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
9-Julolidinecarboxaldehyde phenylhydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a marker in various analytical techniques.
Mecanismo De Acción
The mechanism of action of 9-julolidinecarboxaldehyde phenylhydrazone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in oxidative stress pathways by binding to their active sites. This inhibition can reduce the generation of reactive oxygen species, thereby exerting protective effects in biological systems.
Comparación Con Compuestos Similares
Julolidinecarboxaldehyde: A precursor in the synthesis of 9-julolidinecarboxaldehyde phenylhydrazone.
Phenylhydrazine: Another precursor used in the synthesis.
Hydrazones: A class of compounds similar in structure to this compound.
Uniqueness: this compound is unique due to its specific structural features and the combination of julolidine and phenylhydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Propiedades
Número CAS |
101077-16-1 |
|---|---|
Fórmula molecular |
C19H21N3 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
N-[(E)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylideneamino]aniline |
InChI |
InChI=1S/C19H21N3/c1-2-8-18(9-3-1)21-20-14-15-12-16-6-4-10-22-11-5-7-17(13-15)19(16)22/h1-3,8-9,12-14,21H,4-7,10-11H2/b20-14+ |
Clave InChI |
BUYCYGARAMIHME-XSFVSMFZSA-N |
SMILES isomérico |
C1CC2=CC(=CC3=C2N(C1)CCC3)/C=N/NC4=CC=CC=C4 |
SMILES canónico |
C1CC2=CC(=CC3=C2N(C1)CCC3)C=NNC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



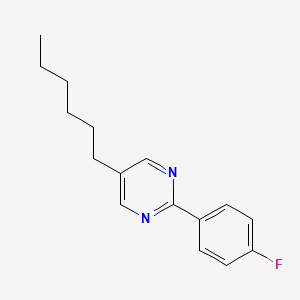
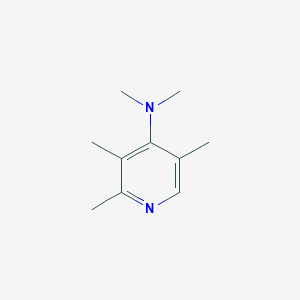



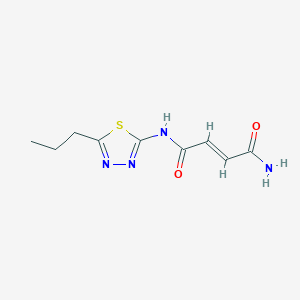
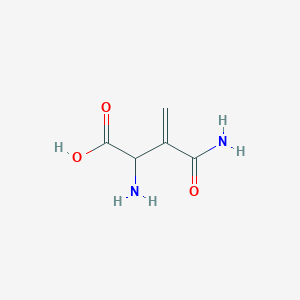
![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
